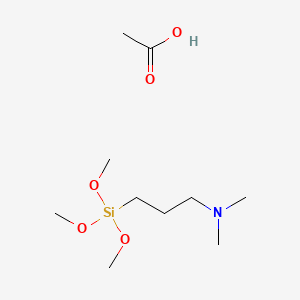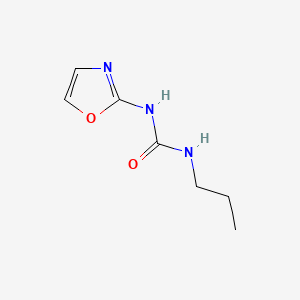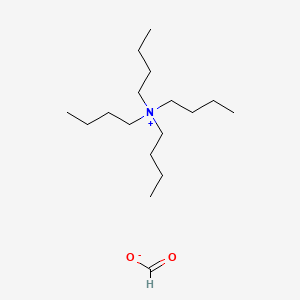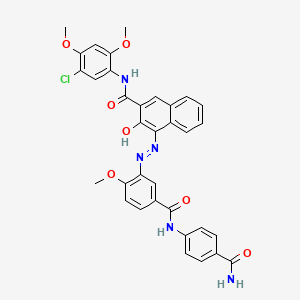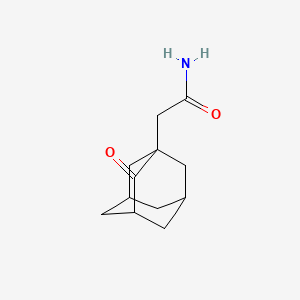![molecular formula C9H10 B1617378 7-Methylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 55337-80-9](/img/structure/B1617378.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Overview
Description
7-Methylbicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with the molecular formula C9H10 . It has an average mass of 118.176 Da and a monoisotopic mass of 118.078247 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-ring structure with a methyl group attached . The exact 3D structure is not provided in the search results.Scientific Research Applications
Polymer Synthesis and Properties
- The novel synthesis of 2,3-Dicarboxybicyclo[2.2.2]octa-2,5,7-triene (barrelene) monomers and their polymerization through Ring-Opening Metathesis Polymerization (ROMP) leads to the production of highly luminescent, water-soluble poly(1,4-phenylenevinylenes) with potential applications in various fields (Wagaman & Grubbs, 1997).
Valence Isomerization Studies
- Research on the valence isomerization of highly fluorinated cycloocta-1,3,5-trienes, including bicyclo[4.2.0]octa-2,4-diene systems, provides insights into the equilibrium constants and thermodynamics of these isomerizations, enhancing understanding of strain energy in related chemical structures (Rahman et al., 1990).
Organic Synthesis and Reaction Mechanisms
- The base-catalyzed isomerization of octa-1,7-diyne results in the formation of non-aromatic cyclic products, including 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5-triene, offering a route to synthesize complex organic structures (Eglinton, Raphael & Zabkiewicz, 1969).
Chemical Synthesis and Reactivity
- The study of the synthesis and chemistry of 8-Substituted Bicyclo[5.1.0]oct-1(8)-enes, including their reactions with cyclopentadiene, highlights the potential for creating novel bicyclic compounds with unique reactivity and structural properties (Lee, Chen & Chen, 1998).
Photochemical Applications
- Research into the photochemistry of cyclo-octatetraene derivatives like 7-Oxabicyclo[4.3.0]nona-2,4,8-triene contributes to a deeper understanding of photoisomerization processes, which are crucial in developing light-responsive materials and systems (Holovka et al., 1969).
Rearrangement Reactions
- Studies on rapidly reversible degenerate cope rearrangements of molecules like bicyclo[5.1.0]octa-2,5-diene provide insights into dynamic molecular transformations that can be applied in synthetic chemistry (Doering & Roth, 1963).
Properties
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-7-6-8-4-2-3-5-9(7)8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIHASDQIQOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341838 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55337-80-9 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


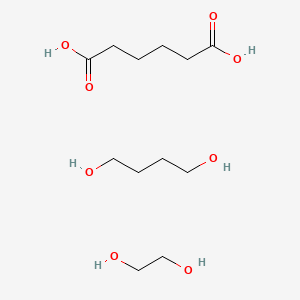
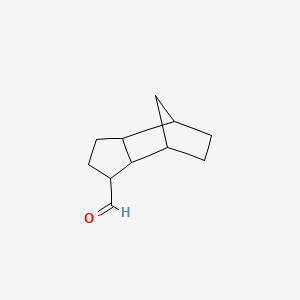

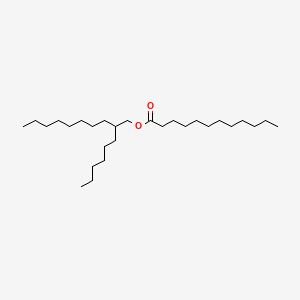
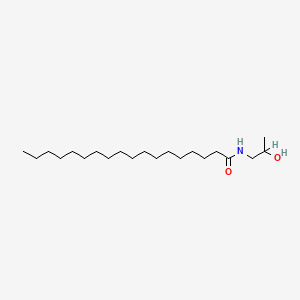

![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
